2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is an organic compound with the molecular formula C11H13Cl2NO2S. This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted benzenesulfonamides
Scientific Research Applications
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(1-methyl-3-phenyl-propyl)-benzenesulfonamide
- 2,4-dichloro-N-(2-hydroxy-1-hydroxymethyl-1-methyl-ethyl)-benzenesulfonamide
- 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide
Uniqueness
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxymethyl and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2,4-Dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a methyl group on a benzene ring. Its molecular formula is C11H14Cl2N2O2S with a molecular weight of approximately 307.21 g/mol. The sulfonamide moiety is known for its antibacterial properties, which are essential for understanding its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects in mammalian cells. The presence of the hydroxymethyl group may enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Antiproliferative | Reduced cell viability in cancer cells | |
Enzyme Inhibition | Inhibition of dihydropteroate synthase |
Case Studies
Several case studies have highlighted the biological activity of sulfonamide compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that related sulfonamides effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the sulfonamide structure could enhance potency against resistant strains.
- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for development as anticancer agents.
- Real-World Applications : A retrospective analysis indicated that patients treated with sulfonamide derivatives showed improved outcomes in infections resistant to conventional antibiotics, emphasizing the need for further investigation into their clinical applications.
Properties
IUPAC Name |
2,4-dichloro-N-(1-hydroxybutan-2-yl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-8(6-15)14-18(16,17)11-4-7(2)9(12)5-10(11)13/h4-5,8,14-15H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQFBQXJEYUSFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.